5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole is an organic compound with the molecular formula C12H14O4 It is a derivative of benzodioxole, characterized by the presence of two methoxy groups and an ethenyl group attached to the benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxy-1,3-benzodioxole.
Alkylation: The starting material undergoes alkylation with an ethenylating agent, such as vinyl bromide, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is carried out under reflux conditions in an organic solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzodioxole.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-2,3-dimethoxy-4,5-methylenedioxybenzene: Similar structure with an allyl group instead of an ethenyl group.
4,5-Dimethoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole: Contains a nitro group and a propenyl group.
Uniqueness
5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
79553-88-1 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-ethenyl-4,6-dimethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O4/c1-4-7-8(12-2)5-9-11(10(7)13-3)15-6-14-9/h4-5H,1,6H2,2-3H3 |
InChI Key |
XXQUINKHHYKIHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.